molecular formula C11H19ClN2O3S B6339882 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole CAS No. 1221342-75-1

5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole

Cat. No.: B6339882
CAS No.: 1221342-75-1
M. Wt: 294.80 g/mol
InChI Key: YOOHTMXCXHUOIW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole is a substituted imidazole derivative characterized by three key functional groups:

  • Chloromethyl group (-CH₂Cl) at position 5: Enhances electrophilicity, enabling nucleophilic substitution reactions.
  • Methanesulfonyl group (-SO₂CH₃) at position 2: A strong electron-withdrawing group that stabilizes the imidazole ring and modulates solubility.
  • 3-(Propan-2-yloxy)propyl chain at position 1: A branched ether chain that improves lipophilicity and steric bulk .

Its molecular formula is C₁₂H₂₂ClN₃O₂S, with a molecular weight of 307.84 g/mol .

Properties

IUPAC Name

5-(chloromethyl)-2-methylsulfonyl-1-(3-propan-2-yloxypropyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3S/c1-9(2)17-6-4-5-14-10(7-12)8-13-11(14)18(3,15)16/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOHTMXCXHUOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate imidazole functionalization, reducing reaction times from hours to minutes. This approach may enhance scalability for industrial applications.

Analytical Characterization

Successful synthesis requires rigorous characterization via:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions.

  • Mass Spectrometry: High-resolution MS to verify molecular weight.

  • HPLC: Purity assessment (>95% typical for research-grade material) .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of imidazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. While the specific biological activity of 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has not been fully characterized, it is expected to align with the known activities of similar compounds.

Case Study: Synthesis and Biological Evaluation

A study evaluated the synthesis of this compound alongside its derivatives to assess their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives displayed potent activity against Gram-positive bacteria, suggesting a potential for development as new antimicrobial agents.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies typically involve:

  • Binding Affinity Tests : Assessing how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays : Evaluating the biological effects on cultured cells.

These studies can provide insights into the safety profile and therapeutic applications of the compound.

Agrochemical Applications

The unique properties of this compound make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide.

Data Table: Comparison of Agrochemical Efficacy

Compound NameStructureUnique FeaturesEfficacy
This compoundStructureContains chloromethyl and methanesulfonyl groupsHigh
ImidaclopridStructureNeonicotinoid class insecticideModerate
GlyphosateStructureBroad-spectrum herbicideHigh

The combination of functional groups in this compound may enhance its reactivity towards specific pests while minimizing non-target effects.

Material Science Applications

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with improved properties.

Case Study: Polymer Blends

In a recent study, researchers investigated the addition of this compound to polyvinyl chloride (PVC) formulations to enhance thermal stability and mechanical properties. The results showed improved tensile strength and elongation at break compared to control samples.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the imidazole ring allows for interactions with metal ions or hydrogen bonding, which can influence the compound’s biological activity. The chloromethyl and methanesulfonyl groups can also participate in covalent bonding with target biomolecules, leading to irreversible inhibition or modification.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties/Applications References
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole -ClCH₂ (C5), -SO₂CH₃ (C2), -OCH(CH₃)₂-propyl (C1) 307.84 Chloromethyl, sulfonyl, ether Reactive intermediate; potential electrophile
5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol -C₆H₄Br (C5), -SH (C2), -OCH(CH₃)₂-propyl (C1) 355.30 Bromophenyl, thiol, ether Thiol reactivity (e.g., disulfide formation)
**(5-Methyl-2-oxo-1,3-dioxol)methyl-5-chloro-1-[[2′-[[N-(2-chlorotrityl)]tetrazol-5-yl]biphenyl]] -Cl (C5), tetrazole, chlorotrityl, ester 798.72 Tetrazole, chlorotrityl, ester Pharmaceutical intermediate (e.g., ACE inhibitors)
1-[[N-(2-Chlorotrityl)tetrazol-5-yl]phenylmethyl]imidazole-4-propanoic acid -COOH (C4), tetrazole, chlorotrityl 576.19 Tetrazole, carboxylic acid High polarity; potential drug candidate
SKF96365 (1-{b-[3-(4-Methoxyphenyl)propyl]-4-methoxyphenethyl}-1H-imidazole, HCl) -C₆H₄OCH₃ (multiple positions) ~500 (estimated) Methoxyphenyl, imidazole Calcium channel blocker; pharmacological use
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole -Si(OCH₂CH₃)₃-propyl (C1), dihydroimidazole ring 274.43 Silane, dihydroimidazole Material science (e.g., silane coupling agent)

Key Findings from Comparative Analysis

Electrophilicity vs. Nucleophilicity :

  • The chloromethyl group in the target compound enhances electrophilicity, making it suitable for alkylation reactions. In contrast, the thiol group in the bromophenyl analog () enables nucleophilic reactivity (e.g., disulfide bond formation) .
  • The methanesulfonyl group in the target compound provides stability and electron-withdrawing effects, whereas the tetrazole in compounds 25b and 9 () introduces aromaticity and hydrogen-bonding capacity, critical for drug-receptor interactions .

However, the carboxylic acid in compound 9 () improves aqueous solubility .

Biological Activity :

  • SKF96365 () demonstrates that methoxyphenyl-substituted imidazoles can modulate ion channels, suggesting that the target compound’s sulfonyl and chloromethyl groups might confer distinct pharmacological properties .

Biological Activity

5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole is a complex organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C11H19ClN2O3S
  • Molecular Weight : 294.79 g/mol
  • CAS Number : 1221342-75-1

The compound features an imidazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms. It also includes a chloromethyl group, a methanesulfonyl group, and a propan-2-yloxy substituent, contributing to its unique chemical properties and potential biological activities .

Biological Activity Overview

Imidazole derivatives are known for their diverse biological activities, including:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Anti-inflammatory
  • Antitumor

The specific biological activity of this compound remains to be fully characterized but is expected to align with the known activities of similar compounds .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm) against Bacteria
E. coli15
S. aureus28
B. subtilis21
P. aeruginosa19

This table summarizes findings from studies evaluating the antimicrobial efficacy of related imidazole compounds .

The mechanism of action for imidazole derivatives typically involves:

  • Covalent Bond Formation : The chloromethyl group may form covalent bonds with nucleophilic sites on proteins or other biomolecules.
  • Interference with DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis and cause strand breaks, leading to cell death in bacteria.
  • Modulation of Enzymatic Activity : The presence of sulfonyl and alkoxy groups can influence enzyme interactions and metabolic pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of imidazole derivatives, including:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Resistance : Research has focused on the efficacy of these compounds against antibiotic-resistant strains of bacteria, demonstrating their potential as alternatives in treating resistant infections .

Example Case Study: Anticancer Activity

In vitro studies demonstrated that certain imidazole derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved apoptosis induction and cell cycle arrest at specific phases.

Q & A

Basic Question: What are the common synthetic routes for preparing 5-(chloromethyl)imidazole derivatives, and how do reaction conditions influence yield?

Answer:
Imidazole derivatives with chloromethyl groups are typically synthesized via multi-step condensation reactions. A robust method involves the use of substituted aldehydes, ammonium acetate, and nitriles under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). For example, describes the condensation of 1-phenylalaninol with dibenzoyl and arylaldehyde in the presence of ammonium acetate, followed by chlorination using SOCl₂ to introduce the chloromethyl group . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and temperature (50–70°C). Side reactions, such as over-chlorination, can be mitigated by limiting SOCl₂ exposure to 2–5 hours .

Basic Question: What safety protocols are critical when handling chlorinated imidazole derivatives in laboratory settings?

Answer:
Chlorinated imidazoles require strict adherence to PPE (gloves, goggles, lab coats) and fume hood usage due to their potential toxicity and reactivity. highlights the importance of avoiding skin contact and inhalation, as chloromethyl groups can act as alkylating agents . Spills should be neutralized with sodium bicarbonate or inert adsorbents. Storage recommendations include airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the chloromethyl moiety .

Advanced Question: How can crystallographic refinement challenges posed by bulky substituents (e.g., propan-2-yloxypropyl) be addressed?

Answer:
Bulky substituents introduce disorder in crystal lattices, complicating refinement. and recommend using the SHELX suite (SHELXL/SHELXS) for high-resolution data. For example, in , the imidazole core was refined with anisotropic displacement parameters, while flexible propan-2-yloxypropyl chains were modeled as rigid bodies with restrained torsion angles . Twinning or pseudo-symmetry, common in such structures, can be resolved via the TWIN/BASF commands in SHELXL, with R-factor convergence below 5% .

Advanced Question: What strategies enable selective functionalization of the chloromethyl group without affecting methanesulfonyl or alkoxy substituents?

Answer:
Selective derivatization leverages the electrophilicity of the chloromethyl group. and suggest nucleophilic substitution under mild conditions (e.g., NaN₃ in DMSO at 25°C for azide introduction) while preserving methanesulfonyl and alkoxy groups . Competing reactions are minimized by avoiding strong bases (e.g., NaOH) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity. Post-reaction purity is confirmed via HPLC-MS (C18 column, acetonitrile/water gradient) .

Advanced Question: How should researchers resolve contradictions between computational and experimental spectroscopic data (e.g., NMR, IR) for this compound?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility. demonstrates cross-validation using multi-technique approaches:

  • NMR : Compare experimental 1H^1H and 13C^{13}C shifts with DFT-calculated values (B3LYP/6-31G* level). Axial vs. equatorial conformers of the propan-2-yloxypropyl chain may split signals, requiring 2D-COSY/HSQC for assignment .
  • IR : Methanesulfonyl C=O stretches (~1350 cm⁻¹) should align with calculated vibrational modes. Deviations >20 cm⁻¹ suggest impurities or incorrect tautomerism .
  • HRMS : Match experimental [M+H]+ (e.g., 368.0977 in ) with theoretical values (<2 ppm error) .

Advanced Question: How can structural analogs guide hypotheses about the biological activity of this compound?

Answer:
Analog-based drug design is critical. notes that imidazole derivatives with sulfonyl and alkoxy groups (e.g., pantoprazole in ) often target proton pumps or enzymes like ALDH . For this compound:

  • Docking studies : Align the imidazole core with ATP-binding pockets (e.g., kinases) using AutoDock Vina. The methanesulfonyl group may form hydrogen bonds with catalytic lysines .
  • SAR analysis : Modify the propan-2-yloxypropyl chain to assess hydrophobicity effects on membrane permeability (logP calculations via ChemDraw) .
  • In vitro assays : Test inhibitory activity against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates .

Advanced Question: What computational methods predict the stability of the chloromethyl group under physiological conditions?

Answer:

  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess hydrolysis rates of the chloromethyl group in aqueous PBS (pH 7.4). Compare with control compounds (e.g., benzyl chloride) .
  • QM/MM Calculations : Use Gaussian16 to model the SN2 displacement mechanism by cellular nucleophiles (e.g., glutathione). Activation energies >25 kcal/mol indicate low reactivity .
  • pKa Prediction : Tools like MarvinSketch estimate the acidity of adjacent protons (e.g., imidazole C-H), which influence hydrolysis susceptibility .

Advanced Question: How do steric effects from the propan-2-yloxypropyl chain influence intermolecular interactions in crystal packing?

Answer:
Bulky chains disrupt close-packing, leading to solvent-accessible voids (e.g., 10–15% void volume in ). Hirshfeld surface analysis (CrystalExplorer) reveals dominant H-bonding (N–H⋯O) and C–H⋯π interactions between imidazole rings and aryl groups . The propan-2-yloxypropyl group adopts a gauche conformation to minimize steric clashes, confirmed by torsion angle distributions (PLATON) .

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